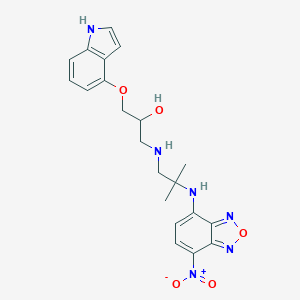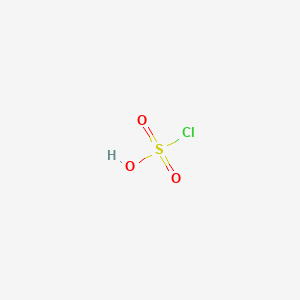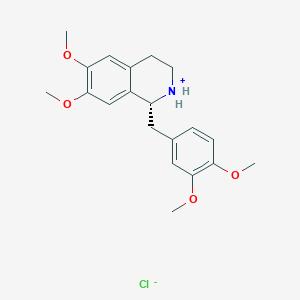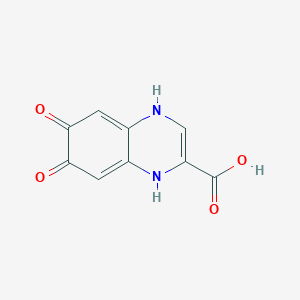
6,7-Dihydroxyquinoxaline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydroxyquinoxaline-2-carboxylic acid (DHQX) is a heterocyclic organic compound that belongs to the quinoxaline family. It is a potent competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DHQX has been widely used as a research tool to study the role of AMPA receptors in various physiological and pathological processes.
作用机制
6,7-Dihydroxyquinoxaline-2-carboxylic acid is a competitive antagonist of the AMPA receptor subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand for the receptor. This results in the inhibition of the receptor-mediated synaptic transmission and the subsequent physiological effects.
生化和生理效应
6,7-Dihydroxyquinoxaline-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), which is important for synaptic plasticity and learning and memory. 6,7-Dihydroxyquinoxaline-2-carboxylic acid has also been shown to have neuroprotective effects in animal models of stroke and epilepsy.
实验室实验的优点和局限性
6,7-Dihydroxyquinoxaline-2-carboxylic acid has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor subtype, which allows for the specific targeting of this receptor in experiments. 6,7-Dihydroxyquinoxaline-2-carboxylic acid is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, 6,7-Dihydroxyquinoxaline-2-carboxylic acid has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research involving 6,7-Dihydroxyquinoxaline-2-carboxylic acid. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used for the treatment of neurological disorders. Another area of interest is the study of the role of AMPA receptors in other physiological processes, such as pain perception and addiction. Finally, the development of more efficient synthesis methods for 6,7-Dihydroxyquinoxaline-2-carboxylic acid could facilitate its use in research and drug development.
合成方法
6,7-Dihydroxyquinoxaline-2-carboxylic acid can be synthesized through various methods, including the reaction of 2-nitrobenzene with ethyl oxalate followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2,3-dichloroquinoxaline with sodium hydroxide and sodium borohydride. These methods have been optimized to produce 6,7-Dihydroxyquinoxaline-2-carboxylic acid with high purity and yield.
科学研究应用
6,7-Dihydroxyquinoxaline-2-carboxylic acid has been used extensively in scientific research to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to block AMPA receptor-mediated synaptic transmission, which is important for learning and memory. 6,7-Dihydroxyquinoxaline-2-carboxylic acid has also been used to study the role of AMPA receptors in neurological disorders such as epilepsy and stroke.
属性
CAS 编号 |
122234-89-3 |
|---|---|
产品名称 |
6,7-Dihydroxyquinoxaline-2-carboxylic acid |
分子式 |
C9H6N2O4 |
分子量 |
206.15 g/mol |
IUPAC 名称 |
6,7-dihydroxyquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-7-1-4-5(2-8(7)13)11-6(3-10-4)9(14)15/h1-3,12-13H,(H,14,15) |
InChI 键 |
BYKFOFGSDVSOTH-UHFFFAOYSA-N |
手性 SMILES |
C1=C2C(=CC(=O)C1=O)NC(=CN2)C(=O)O |
SMILES |
C1=C2C(=CC(=C1O)O)N=C(C=N2)C(=O)O |
规范 SMILES |
C1=C2C(=CC(=O)C1=O)NC(=CN2)C(=O)O |
同义词 |
2-Quinoxalinecarboxylic acid, 6,7-dihydroxy- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



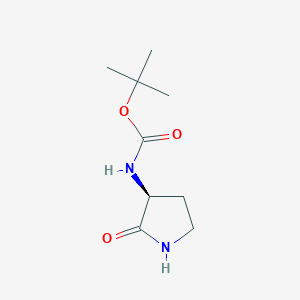



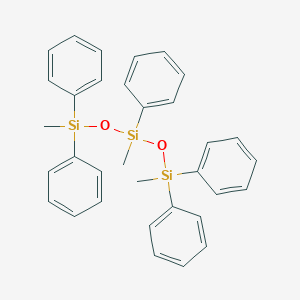
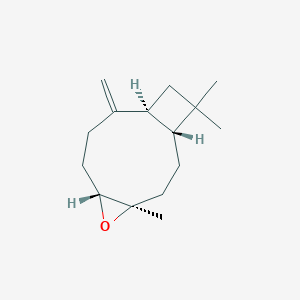
![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)
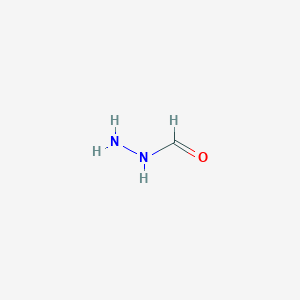
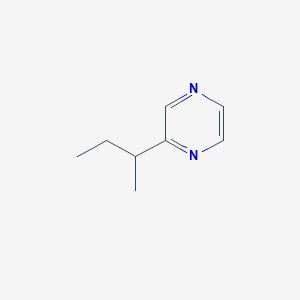
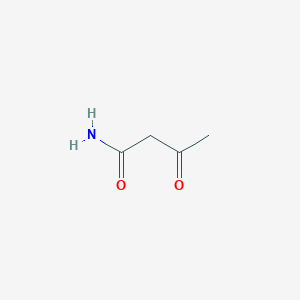
![(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B46552.png)
